molecular formula C17H15N3O2 B12697260 as-Triazine, 5,6-bis(o-methoxyphenyl)- CAS No. 102486-50-0

as-Triazine, 5,6-bis(o-methoxyphenyl)-

Cat. No.: B12697260
CAS No.: 102486-50-0
M. Wt: 293.32 g/mol
InChI Key: PQQJVYQBIHZMLI-UHFFFAOYSA-N
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Description

as-Triazine, 5,6-bis(o-methoxyphenyl)-: is a chemical compound known for its unique structure and properties. It is an oil-soluble organic compound that is commonly used in sunscreens to absorb ultraviolet (UV) rays. This compound is also known by other names such as Tinosorb S and Bis-ethylhexyloxyphenol methoxyphenyl triazine .

Preparation Methods

The synthesis of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves several steps. One common method includes the reaction of 2,4-dichloro-6-(4-methoxyphenyl) triazine with resorcinol monoisooctyl ether in the presence of a Lewis acid catalyst and supercritical carbon dioxide. This process results in the formation of bis-ethylhexyloxyphenol methoxyphenyl triazine through a Friedel-Crafts alkylation reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

as-Triazine, 5,6-bis(o-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

as-Triazine, 5,6-bis(o-methoxyphenyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

as-Triazine, 5,6-bis(o-methoxyphenyl)- is unique compared to other similar compounds due to its high photostability and broad-spectrum UV absorption. Similar compounds include:

These compounds share some similarities in their UV absorption properties but differ in their chemical structures and specific applications.

Properties

CAS No.

102486-50-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

5,6-bis(2-methoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C17H15N3O2/c1-21-14-9-5-3-7-12(14)16-17(20-19-11-18-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3

InChI Key

PQQJVYQBIHZMLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=NC=N2)C3=CC=CC=C3OC

Origin of Product

United States

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